molecular formula C3F7IO B075313 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane CAS No. 1561-52-0

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

Cat. No.: B075313
CAS No.: 1561-52-0
M. Wt: 311.92 g/mol
InChI Key: AWVOEAIUILBLRE-UHFFFAOYSA-N
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Description

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a chemical compound with the molecular formula C3F7IO. It is known for its unique structure, which includes both iodine and fluorine atoms, making it a valuable compound in various chemical reactions and applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane typically involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent the decomposition of the reactants and the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reactants and the product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.

Major Products Formed:

    Oxidation: Formation of iodinated and fluorinated aldehydes or ketones.

    Reduction: Formation of partially or fully deiodinated products.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for introducing iodine and fluorine atoms into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique reactivity.

    Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging agents.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. The compound can interact with molecular targets such as enzymes and proteins, altering their activity and function. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

Comparison with Similar Compounds

  • 1-Iodo-2-(trifluoromethoxy)tetrafluoroethane
  • 2-Bromo-1-(trifluoromethoxy)tetrafluoroethane
  • 2-Chloro-1-(trifluoromethoxy)tetrafluoroethane

Comparison: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution and oxidative addition reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVOEAIUILBLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(OC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382142
Record name 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-52-0
Record name 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
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